molecular formula C11H11NO4 B1214083 N-Methacryloyl-5-aminosalicylic acid CAS No. 53193-87-6

N-Methacryloyl-5-aminosalicylic acid

Cat. No.: B1214083
CAS No.: 53193-87-6
M. Wt: 221.21 g/mol
InChI Key: XEYLAWVXYZUVDD-UHFFFAOYSA-N
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Description

N-Methacryloyl-5-aminosalicylic acid is a methacrylic monomer developed for advanced research applications, most notably in the field of dental materials science. It has been investigated and utilized as a key adhesive primer component in restorative resin systems . Studies on its biological activity suggest that it has markedly lower hemolytic activity compared to other widely used phosphate monomers, indicating a promising biocompatibility profile for dentin-pulp applications . Its mechanism of action involves interaction with and adsorption to hard tooth tissues, providing a foundation for effective adhesion . Beyond dentistry, this compound serves as a versatile building block in polymer chemistry. Polymers derived from related methacryloyl-aminosalicylic acid compounds exhibit bioactive properties, such as calcium and zinc ion complexation ability, making them candidates for developing specialized drug-delivery systems and bioactive filling materials . This research chemical is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLAWVXYZUVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201250
Record name N-Methacryloyl-5-aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53193-87-6
Record name N-Methacryloyl-5-aminosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methacryloyl-5-aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Polymer Chemistry and Functional Biomaterials Science

In polymer chemistry, the focus is on synthesizing long-chain molecules, or polymers, from smaller units called monomers. The properties of a polymer are dictated by the chemical nature of its constituent monomers. N-MASA is a prime example of a functional monomer, where a standard polymerizable group (methacrylamide) is combined with a molecule that has a specific activity (the salicylic (B10762653) acid moiety). The presence of the amide bond in its structure suggests a higher resistance to hydrolysis compared to more common methacrylate-based monomers. tandfonline.com

Functional biomaterials are materials designed to interact with biological systems for a therapeutic or diagnostic purpose. N-MASA fits squarely within this domain by providing a pathway to integrate the therapeutic properties of 5-ASA directly into a material's structure. This integration can lead to materials that not only provide physical support but also possess inherent biological activity. The salicylic acid functional group is capable of binding to calcium, while the amide bond can form hydrogen bonds, for example with collagen amides, making it a candidate for creating bioactive and bioadhesive materials. tandfonline.comnih.gov

Role of 5 Aminosalicylic Acid Derivatives in Engineered Polymeric Systems

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a compound with recognized antioxidant and anti-inflammatory properties. nih.gov Researchers have been actively synthesizing 5-ASA derivatives and incorporating them into polymers to harness these benefits in a controlled manner. nih.gov

One major area of application is in drug delivery. By incorporating 5-ASA derivatives into the backbone of biodegradable polymers, such as polyanhydrides or polyurethanes, systems can be designed to release the active 5-ASA molecule as the polymer breaks down. nih.govnih.gov This approach is particularly explored for colon-specific drug delivery, where the polymer protects the 5-ASA until it reaches the target site in the large intestine. nih.govgoogle.com The rate of drug release can be tuned by altering the polymer's structure and the pH of the surrounding environment. nih.gov The synthesis of these polymers can be achieved through methods like solution polymerization, which uses milder conditions than techniques like melt-condensation, making it suitable for heat-sensitive monomers. nih.gov

Fundamental Research Landscape of N Methacryloyl 5 Aminosalicylic Acid N Masa

The fundamental research on N-MASA has been prominently featured in the field of dental materials. kglmeridian.comkglmeridian.com It has been investigated as a component in adhesive systems for dental restorations. tandfonline.commdpi.commedcraveonline.com The key innovation of N-MASA is the presence of the salicylic (B10762653) acid group, which is intended to chelate with calcium found in tooth structures, potentially leading to a desensitizing effect on the dentin. medcraveonline.com

Studies have explored using N-MASA as an adhesive primer. For instance, a 3% solution of N-MASA in 80% ethanol (B145695) used as a primer was shown to dramatically improve the adhesion of composite restorations. jst.go.jp This suggests that N-MASA can enhance the interface between the dental substrate and the restorative material. jst.go.jp Furthermore, as a methacrylamide-based monomer, N-MASA is noted for its hydrolytic stability, a desirable property for materials placed in the moist oral environment, where methacrylate-based materials can be prone to degradation. tandfonline.com

Below is a table summarizing key research findings related to N-MASA in dental applications.

Research FocusKey FindingReference
Dental Adhesive MonomerN-MASA contains a salicylic acid group to chelate with calcium for a desensitizing effect. medcraveonline.com
Adhesive PrimerA primer of 3% N-MASA in ethanol significantly improved adhesion for composite restorations. jst.go.jp
Hydrolytic ResistanceAs a methacrylamide (B166291), N-MASA offers greater resistance to hydrolysis compared to methacrylate-based monomers. tandfonline.com
Bonding MechanismThe salicylic acid group can bind to calcium, and the amide bond can form hydrogen bonds with collagen. tandfonline.com

Overview of Research Areas and Objectives for N Masa Materials

Synthesis of the N-Methacryloyl-5-aminosalicylic Acid Monomer

The introduction of a polymerizable methacryloyl group onto the 5-aminosalicylic acid backbone is a critical step in producing monomers suitable for creating advanced drug delivery systems. This is typically achieved through the acylation of the amino group of 5-ASA.

Direct Reaction Pathways (e.g., Methacryloyl Chloride Coupling)

A primary and direct method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between 5-aminosalicylic acid and methacryloyl chloride. This reaction, a variation of the well-established Schotten-Baumann reaction, is effective for the N-acylation of amines. guidechem.com

The reaction proceeds by the nucleophilic attack of the amino group of 5-aminosalicylic acid on the electrophilic carbonyl carbon of methacryloyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

A general laboratory procedure involves dissolving 5-aminosalicylic acid in an aqueous basic solution, such as sodium hydroxide (B78521) or sodium carbonate, at a reduced temperature to control the exothermic reaction. Methacryloyl chloride is then added dropwise with vigorous stirring. The product, this compound, precipitates from the reaction mixture upon acidification and can be purified by recrystallization.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via methacryloyl chloride coupling.

Optimization of Reaction Parameters and Yields

The yield and purity of this compound are highly dependent on several reaction parameters. Optimization of these parameters is essential for an efficient synthesis.

Key parameters for optimization include:

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions, such as the hydrolysis of methacryloyl chloride and polymerization of the monomer.

pH and Base: Maintaining an optimal pH is critical. A sufficiently basic environment is needed to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl produced. However, excessively high pH can promote the hydrolysis of the acyl chloride. The choice of base (e.g., NaOH, K₂CO₃, pyridine) can also influence the reaction outcome.

Solvent System: While aqueous-organic biphasic systems are common for Schotten-Baumann reactions, a homogeneous solution using a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of an organic base (e.g., triethylamine) can also be employed.

Stoichiometry: The molar ratio of reactants is a crucial factor. A slight excess of methacryloyl chloride may be used to ensure complete conversion of the 5-aminosalicylic acid, but a large excess can lead to increased side products.

Addition Rate: Slow, dropwise addition of methacryloyl chloride helps to control the reaction temperature and minimize localized high concentrations of the acylating agent, which can lead to unwanted side reactions.

Systematic variation of these parameters allows for the maximization of the yield and purity of the desired monomer.

Table 1: Hypothetical Data for Optimization of this compound Synthesis

EntryBaseSolventTemperature (°C)Molar Ratio (5-ASA:Methacryloyl Chloride)Yield (%)
1NaOHWater/DCM01:1.175
2K₂CO₃Water/DCM01:1.178
3TriethylamineDMF01:1.182
4NaOHWater/DCM251:1.165
5TriethylamineDMF01:1.579

This is a hypothetical data table for illustrative purposes.

Synthesis of Precursor 5-Aminosalicylic Acid

The availability of high-purity 5-aminosalicylic acid is a prerequisite for the synthesis of the corresponding methacrylic monomer. Several synthetic routes to 5-ASA have been developed.

Catalytic Reduction Approaches

A common and efficient method for the synthesis of 5-aminosalicylic acid is the catalytic reduction of 5-nitrosalicylic acid. This method offers high yields and cleaner reaction profiles compared to older methods using stoichiometric reducing agents. mdpi.comgoogle.com

The reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. google.com Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). mdpi.comnih.gov The reaction is performed in a suitable solvent, often water or an alcohol, under a hydrogen atmosphere. The progress of the reaction can be monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the 5-aminosalicylic acid is isolated by adjusting the pH of the filtrate to its isoelectric point, causing it to precipitate. mdpi.com

Table 2: Comparison of Catalysts for the Reduction of 5-Nitrosalicylic Acid

CatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Raney NickelWater80-903-1089 mdpi.com
Pd/C (10%)Methanol2550 psi>95 (lab scale) nih.gov
Zn dust/HClAcidic Water--- chemicalbook.com

Another approach involves the cleavage of an azo compound. For instance, 5-(p-sulfophenylazo)salicylic acid can be hydrogenated to yield 5-aminosalicylic acid and the recyclable auxiliary chemical, sulphanilic acid. google.com

One-Pot Synthesis Techniques

One-pot synthesis techniques offer advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of 5-aminosalicylic acid, one-pot methods have been explored. One such method involves the direct carboxylation of p-aminophenol under high pressure and temperature. guidechem.com This method, while having a short process route, requires harsh reaction conditions. guidechem.com

Another reported one-pot approach involves the synthesis of amino acid precursors from simple molecules under hydrothermal conditions, simulating processes that may occur in planetesimals. nih.gov While not a direct synthesis of 5-ASA, this highlights the potential for developing novel one-pot syntheses for complex organic molecules.

A more practical one-pot synthesis of 5-aminosalicylic acid involves the hydrogenation of 5-(p-sulfophenylazo)salicylic acid, where the starting azo compound is prepared in situ from salicylic acid and a diazonium salt of sulfanilic acid, followed by catalytic hydrogenation in the same reaction vessel. google.com

Derivatization Strategies for Functional Methacrylic Monomers

The general strategy for synthesizing functional methacrylic monomers from compounds containing a reactive hydroxyl or amino group, such as salicylic acid and its derivatives, typically involves esterification or amidation with a methacrylic acid derivative.

For molecules with a hydroxyl group, such as salicylic acid itself, esterification with methacryloyl chloride or methacrylic anhydride (B1165640) can be employed to produce the corresponding methacrylate (B99206) ester. ijrsset.org This reaction is often catalyzed by a base or a coupling agent.

For amino-containing molecules like 5-aminosalicylic acid, N-acylation is the preferred method. Besides the use of methacryloyl chloride, other activated forms of methacrylic acid can be used. For example, the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between methacrylic acid and an amine is a common strategy in peptide synthesis and can be adapted for this purpose.

Furthermore, multi-step derivatization can be employed to introduce a spacer between the salicylic acid moiety and the polymerizable group. For instance, 5-aminosalicylic acid can first be reacted with an amino alcohol, and the resulting hydroxyl-terminated derivative can then be esterified with methacryloyl chloride. This approach allows for fine-tuning the properties of the resulting monomer and the polymer derived from it.

The synthesis of various functional methacrylate monomers can also be achieved through a two-step, one-pot process involving the formation of boron esters of appropriate alcohols, followed by acidolysis with methacrylic acid. researchgate.net This method has been used to prepare monomers like N,N-dimethylaminoethyl methacrylate and butyl methacrylate. researchgate.net

Synthesis of Methacryloyloxyethyl 5-Amino Salicylate (B1505791) (MOES)

Methacryloyloxyethyl 5-amino salicylate (MOES) is a key monomer in the development of pH-sensitive hydrogels for controlled drug release. The synthesis of MOES is typically achieved through an activated ester methodology. nih.gov This process involves the reaction of a methacrylic derivative with 5-aminosalicylic acid (5-ASA) to form an ester linkage.

Table 1: Synthesis and Characteristics of MOES-Containing Copolymers

Co-monomer Feed Composition (molar ratio)Drug Content in Copolymer (mol%)Swelling Behavior in SGF (pH 1.2)Swelling Behavior in SIF (pH 7.2)
MAA:PEGMA:MOES (80:20:5)4.3DecreaseIncrease
MAA:PEGMA:MOES (70:30:5)4.5DecreaseIncrease
MAA:PEGMA:MOES (60:40:5)4.6DecreaseIncrease

Data derived from studies on copolymers synthesized using MOES. nih.govnih.gov

Synthesis of N-Methacryloylaminoethyl 5-Amino Salicylamide (B354443) (MAES)

Similar to MOES, N-methacryloylaminoethyl 5-amino salicylamide (MAES) is another polymerizable derivative of 5-ASA, designed for incorporation into polymeric prodrug systems. nih.gov The synthesis of MAES also utilizes an activated ester methodology. nih.gov However, in this case, the resulting monomer contains two amide bonds: one within the N-methacryloylaminoethyl group and another linking this side chain to the 5-aminosalicylic acid core, forming a salicylamide.

This structural difference—an amide linkage to the drug instead of an ester linkage—is significant for its hydrolytic behavior. Amide bonds are generally more resistant to hydrolysis than ester bonds. This characteristic influences the drug release profile from copolymers synthesized with MAES. nih.gov These monomers are copolymerized with comonomers like methacrylic acid or hydroxyethyl (B10761427) methacrylate using initiators such as azobisisobutyronitrile to produce polymers with 5-ASA attached as side substituents via amide linkages. nih.gov

Table 2: Comparison of MOES and MAES Monomers

MonomerLinkage to 5-ASASynthesis MethodPolymerizationResulting Polymer Type
MOESEsterActivated Ester MethodologyFree Radical CopolymerizationPoly pendent esters
MAESAmideActivated Ester MethodologyFree Radical CopolymerizationPoly pendent amides

Information sourced from comparative studies of acrylic polymeric prodrugs. nih.gov

Introduction of Cleavable Linkages (e.g., Ester, Amide, Azo Bonds)

The design of prodrug monomers for applications like colon-specific drug delivery hinges on the incorporation of cleavable linkages that connect the drug to the polymer backbone. The stability and cleavage of these bonds under different physiological conditions dictate the drug release profile.

Ester and Amide Bonds: As seen in MOES and MAES, ester and amide bonds are common choices for these linkages. nih.gov

Amide Linkages : The amide bond in MAES provides greater stability against spontaneous hydrolysis compared to the ester bond in MOES. nih.gov This can be advantageous for preventing premature drug release in the upper gastrointestinal tract. Release from amide-linked prodrugs may rely more heavily on enzymatic cleavage by amidases present in the target environment.

Azo Bonds: Azo bonds are a cornerstone of colon-targeted drug delivery. nih.gov This strategy involves linking a drug to a carrier molecule via an azo (-N=N-) bond. These bonds are largely stable in the stomach and small intestine but are effectively cleaved by azoreductase enzymes produced by the microflora of the colon. nih.gov

A relevant example of azo linkage chemistry is seen in a patented method for synthesizing 5-ASA itself. In this process, salicylic acid is reacted with the diazonium salt of sulphanilic acid to form 5-(p-sulfophenylazo) salicylic acid. google.com This intermediate, containing an azo bond, is then cleaved by hydrogenation to yield 5-ASA and the recyclable sulphanilic acid. google.com This same principle of forming and then cleaving an azo bond is applied in the design of colon-specific prodrugs, where 5-ASA is linked to a carrier, and the azo bond is broken by colonic bacteria to release the active drug. nih.gov

Free Radical Polymerization Techniques

Free radical polymerization is a primary method for polymerizing vinyl monomers like methacrylates. This process involves initiation, propagation, and termination steps, driven by free radical species.

Solution polymerization is a method where the monomer and a radical initiator are dissolved in a non-reactive solvent. This technique allows for good heat control and management of the reaction viscosity. While specific studies detailing the solution polymerization of this compound are not extensively documented, the principles can be inferred from the behavior of similar functional methacrylates and related compounds. For instance, derivatives of 5-aminosalicylic acid have been successfully incorporated into polymer backbones using solution polymerization to create poly(anhydride-esters). nih.gov This method yielded polymers with high molecular weights and good solubility in low-boiling organic solvents. nih.gov

In a typical setup for a methacrylate monomer like Methyl Methacrylate (MMA), an initiator such as dibenzoyl peroxide is used in a solvent like toluene. chem-soc.si The process is influenced by factors such as the choice of solvent, as some basic aprotic solvents can enhance the polymerization rate, while protic ones may diminish it. chem-soc.si For functional monomers, the solvent choice is crucial as it can affect monomer reactivity through interactions like hydrogen bonding. rsc.org

Table 1: Example of Solution Polymerization Parameters for Methyl Methacrylate (MMA) This table illustrates typical conditions for a related methacrylate monomer, as specific data for this compound is not detailed in the provided sources.

ParameterConditionReference
MonomerMethyl Methacrylate (MMA) chem-soc.si
InitiatorDibenzoyl Peroxide (DBPO) chem-soc.si
SolventToluene chem-soc.si
ObservationThe addition of certain quaternary ammonium (B1175870) chlorides was found to reduce the lag time and decrease the polymerization rate. chem-soc.si

Heat-initiated, or thermal, polymerization can occur spontaneously at elevated temperatures, sometimes without the need for a chemical initiator. acs.org For monomers like methyl methacrylate (MMA), spontaneous thermal polymerization has been observed at temperatures between 100-130°C. wpmucdn.com The mechanism is often proposed to involve the reaction of the monomer with dissolved oxygen to form peroxides, which then decompose at high temperatures to generate initiating radicals. researchgate.net

This method can also be enhanced by intentionally adding a thermal initiator that decomposes under heat to create radicals. mdpi.com The heat released during the exothermic polymerization process can itself contribute to the decomposition of the thermal initiator, creating an additional source of radicals and potentially leading to higher final monomer conversions. mdpi.com While specific data on the thermal polymerization of this compound is scarce, these general principles for methacrylates would apply. The presence of functional groups on the monomer could influence the reaction kinetics and the stability of the resulting polymer at high temperatures.

Copolymerization with Co-monomers for Tailored Architectures

Copolymerization is a powerful strategy to create polymers with properties that are tailored for specific applications. By incorporating different co-monomers into the polymer chain alongside this compound, the final material's characteristics, such as hydrophilicity, mechanical strength, and thermal stability, can be precisely controlled. Although direct experimental studies on the copolymerization of MASA with the following co-monomers are not widely available, the behavior of these co-monomers in other systems provides insight into how they could be used to create tailored polymer architectures.

Hydroxyethyl Methacrylate (HEMA) is a highly hydrophilic monomer due to its hydroxyl group. Its incorporation into a polymer chain significantly increases water absorption and biocompatibility. Copolymers of HEMA are extensively used in biomedical applications. Free-radical copolymerization is a common method for synthesizing HEMA-containing copolymers. mdpi.comresearchgate.net For example, HEMA has been copolymerized with monomers like 2-chloroquinyl methacrylate using azobisisobutyronitrile (AIBN) as an initiator at 60°C. mdpi.com The physical properties of such copolymers can be tuned by varying the monomer feed ratios. scirp.org Integrating HEMA with MASA would likely result in an amphiphilic copolymer, combining the hydrophilic nature of HEMA with the functional salicylic acid moiety of MASA, which could be advantageous for creating hydrogels or materials for biomedical devices.

Methyl Methacrylate (MMA) is a hydrophobic monomer that contributes to the mechanical strength and thermal stability of copolymers. The copolymerization of MMA with other monomers like n-butyl acrylate (B77674) has been studied in solvents such as xylene, with initiators like benzoyl peroxide. researchgate.net Research has shown that reaction parameters such as temperature and time can significantly affect the molecular weight and polydispersity of the resulting copolymer. researchgate.net For instance, in the copolymerization of n-butyl acrylate and MMA, higher productivity and molecular weight were achieved at 100°C compared to 90°C. researchgate.net The copolymerization of acrylamide (B121943) with MMA using a free radical technique in dimethylsulfoxide (DMSO) has also been successfully demonstrated. researchgate.net Incorporating MMA into a polymer with MASA would be a strategy to balance the hydrophilicity and enhance the mechanical properties of the final material.

Table 2: Example of n-Butyl Acrylate (n-BA) / Methyl Methacrylate (MMA) Copolymerization Results This table presents findings from a related copolymer system to illustrate the effect of reaction conditions, as specific data for MASA/MMA copolymers is not available in the provided sources.

Reaction Temperature (°C)Reaction Time (hours)Highest Molecular Weight (g/mol)Lowest Dispersity (PDI)Reference
100615,5911.53 researchgate.net

Methacrylic acid (MAA) is a pH-responsive monomer due to its carboxylic acid group. Its polymerization kinetics in aqueous solutions are known to be affected by pH, monomer concentration, and ionic strength. mdpi.com Methacrylamide (B166291) and its derivatives, such as N-(2-hydroxypropyl)methacrylamide (HPMA), are also widely used in copolymerizations to create biocompatible and functional polymers. nih.gov For example, copolymers of HPMA have been synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create scaffolds for biofunctionalization. nih.gov The graft copolymerization of methacrylic acid onto other polymer backbones has been shown to proceed by the addition of a macroradical to the monomer's double bond. marquette.edu Copolymerizing MASA with methacrylic acid could enhance pH sensitivity and introduce additional carboxylic acid functional groups, while copolymerization with methacrylamide could be used to modulate hydrophilicity and biocompatibility.

Copolymerization with N,N-Dimethylacrylamide (DMAM)

N,N-Dimethylacrylamide (DMAM) is a nonionic, water-soluble monomer known for its high reactivity and suitability for copolymerization, which makes it a candidate for creating copolymers with tailored properties. mdpi.com Copolymers incorporating DMAM have been investigated for various applications due to their hydrophilicity and chemical stability. mdpi.comnih.gov For instance, DMAM has been copolymerized with monomers such as acrylic acid and [(3-methacryloyl-amino)propyl]trimethylammonium chloride through free-radical polymerization to form hydrogels and other polymeric structures. nih.govespublisher.com

While specific studies detailing the direct copolymerization of this compound with N,N-Dimethylacrylamide are not extensively documented in publicly available research, the characteristics of DMAM make it a plausible comonomer. The copolymerization of a monomer like MASA with DMAM would theoretically result in a polymer combining the properties of both constituents. The resulting copolymer's characteristics would be influenced by the monomer reactivity ratios, which are crucial in determining the final polymer composition and structure. nih.govresearchgate.net

Use of Crosslinking Agents

Crosslinking agents are crucial for transforming linear or branched polymers into three-dimensional networks, which are fundamental for the formation of hydrogels and other insoluble polymer systems. sigmaaldrich.com These agents contain two or more reactive groups that can form covalent bonds between polymer chains. The choice and concentration of a crosslinking agent significantly impact the properties of the resulting polymer network, such as its swelling behavior, mechanical strength, and degradation profile. sigmaaldrich.com

In the context of polymers derived from 5-aminosalicylic acid, various crosslinking agents have been employed to create networked structures. For instance, in the synthesis of acrylic type hydrogels containing an azo derivative of 5-aminosalicylic acid, a crosslinking agent synthesized from terephthalic acid and 2-hydroxyethyl methacrylate (HEMA) was used. nih.gov The free radical copolymerization was initiated by 2,2'-azobisisobutyronitrile (AIBN). nih.gov

Commonly used crosslinking agents for acrylic and methacrylic polymers that would be applicable to MASA include derivatives of ethylene (B1197577) glycol di(meth)acrylate and N,N'-methylenebisacrylamide (MBA). sigmaaldrich.comyg-1.com For example, hydrogels composed of Pluronic F127 and sodium polystyrene sulfonate were crosslinked with acrylic acid using N,N′-Methylene bisacrylamide. tump.edu.vn The selection of the crosslinker allows for the fine-tuning of the polymer network's properties to suit specific applications.

Formation of Polymeric Systems

Linear and Branched Polymer Synthesis

The synthesis of polymers from MASA can be controlled to produce different architectures, such as linear and branched structures.

Linear Polymers: Linear polymers consist of monomer units linked together in a single chain. The synthesis of well-defined linear copolymers has been achieved using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For example, linear copolymers based on a choline (B1196258) ionic liquid monomer containing p-aminosalicylate (an isomer of the active moiety in MASA) were synthesized with methyl methacrylate (MMA). nih.gov This method allows for control over the molecular weight and composition of the resulting polymer. nih.gov Free radical polymerization can also be used to create linear polymers, such as in the copolymerization of polymerizable derivatives of 5-ASA with methacrylic acid or hydroxyethyl methacrylate. nih.gov

Branched Polymers: Branched polymers possess a more complex, three-dimensional architecture compared to their linear counterparts. Hyperbranched polymers and dendrimers are two classes of highly branched structures. These architectures can be synthesized through various strategies, including the "grafting-to" method, where pre-formed polymer chains are attached to a dendritic core, or by using a macromonomer approach, where dendrons with a polymerizable group are used in a polymerization reaction. While specific examples of branched polymers synthesized directly from MASA are not detailed in the literature, these established synthetic strategies could be applied to create such complex structures.

Hydrogel Formation

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. nih.govsigmaaldrich.com The incorporation of MASA or its derivatives into hydrogel structures is a significant area of research.

pH-sensitive hydrogels have been synthesized through the free radical cross-linking copolymerization of a polymerizable azo derivative of 5-aminosalicylic acid (APAS) and methacrylic acid (MAA). nih.gov The swelling and drug release characteristics of these hydrogels were found to be dependent on the pH of the surrounding medium, the comonomer content, and the degree of crosslinking. nih.gov In other research, hydrogels loaded with 5-aminosalicylic acid were fabricated by crosslinking Pluronic F127 and sodium polystyrene sulfonate with acrylic acid, using N,N′-Methylene bisacrylamide as the crosslinker. tump.edu.vn N,N-dimethylacrylamide (DMAM) is another monomer frequently used in hydrogel formation due to its hydrophilic nature, often copolymerized with monomers like acrylic acid to create materials with high water retention capabilities. mdpi.comnih.gov

Below is a table summarizing research on hydrogels containing 5-aminosalicylic acid derivatives:

Monomers/Components Crosslinking Agent Initiator Key Findings
Polymerizable azo derivative of 5-ASA (APAS), Methacrylic Acid (MAA) Terephthalic acid-HEMA derivative AIBN pH-sensitive swelling; drug release depends on MAA content and crosslinking. nih.gov
Pluronic F127, Sodium polystyrene sulfonate, Acrylic acid N,N′-Methylene bisacrylamide Not specified Investigated for porosity, drug loading, swelling, and release. tump.edu.vn

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are advanced polymeric materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. researchgate.netresearchgate.net This structure allows for the combination of different, sometimes contrasting, polymer properties in a single material.

The synthesis of IPNs offers a versatile platform for developing drug delivery systems. researchgate.net Novel IPNs composed of poly(methacrylic acid) (PMAA) and polyacrylamide (PAAm) have been synthesized and characterized for their potential in sustained drug delivery. nih.govscilit.comrsc.org Research has demonstrated the development of a functionalized alginate-based terpolymeric semi-interpenetrating hydrogel for the delivery of 5-amino salicylic acid (5-ASA). researchgate.net In this system, 2-hydroxyethyl acrylate (HEA) was grafted onto alginate and then crosslinked with poly(ethylene glycol) diacrylate (PEGDA) to form a semi-IPN. researchgate.net This approach highlights how a polymer network containing MASA could be interpenetrated with a second polymer network to modulate its properties and control the release of the active agent.

Polyurethane-Based Systems

Polyurethanes containing 5-aminosalicylic acid (5-ASA) integrated into the polymer backbone represent a class of biodegradable polymeric prodrugs. mdpi.com These systems are designed to protect the 5-ASA molecule until it reaches its target site, where it is released via the cleavage of bonds within the polymer chain.

Segmented polyurethanes have been synthesized by reacting diisocyanates, such as hexamethylene diisocyanate (HDI), with monomers containing 5-ASA. mdpi.com In one study, azo-containing derivatives of salicylic acid, such as 3,3'-azobis(6-hydroxybenzoic acid) and 5-[4-(hydroxyphenyl)azo] salicylic acid, were used as the diol monomers in the polycondensation reaction. mdpi.com The resulting polyurethanes contained the 5-ASA moiety linked via an azo bond in the main polymer chain. The release of 5-ASA from these polymers was found to be pH-dependent, with an increased release rate in the more alkaline conditions typical of the colon. mdpi.com

The thermal stability and degradation of these polyurethane systems are important characteristics. The synthesized azo polymers demonstrated good thermal stability, with onset decomposition temperatures generally above 195 °C. mdpi.com

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the successful polymerization of the this compound monomer and in verifying the structure of the resulting polymer.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule, confirming the structure of the this compound polymer. The analysis is conducted by passing infrared radiation through a sample and measuring the absorption at different wavelengths. The resulting spectrum shows peaks corresponding to the vibrations of specific chemical bonds.

In the FT-IR spectrum of a polymer of this compound, the disappearance of the vinyl C=C stretching peak from the monomer is a key indicator of successful polymerization. The spectrum of the polymer is characterized by several key absorption bands. A very broad band is typically observed in the 3600-3200 cm⁻¹ region, which is attributed to the overlapping stretching vibrations of the O-H group from the carboxylic acid and the N-H group of the amide. globalresearchonline.net The C-H stretching of the aromatic ring and the aliphatic backbone appear around 3100-2850 cm⁻¹.

The carbonyl (C=O) stretching vibrations are particularly informative. The C=O stretch of the carboxylic acid group is typically found around 1720-1700 cm⁻¹, while the amide I band (primarily C=O stretching) appears at a lower wavenumber, approximately 1650-1620 cm⁻¹. The aromatic C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching of the carboxylic acid can be seen around 1290-1070 cm⁻¹. globalresearchonline.net These characteristic peaks collectively confirm the chemical structure of the polymer. globalresearchonline.net

Table 1: Characteristic FT-IR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Functional Group Type of Vibration
3600-3200 (broad) O-H (Carboxylic Acid) & N-H (Amide) Stretching
3100-3000 Aromatic C-H Stretching
3000-2850 Aliphatic C-H Stretching
1720-1700 C=O (Carboxylic Acid) Stretching
1650-1620 C=O (Amide I) Stretching
1600-1450 Aromatic C=C Ring Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure at the atomic level. Both ¹H-NMR and ¹³C-NMR are used to map the carbon and hydrogen framework of the polymer.

¹H-NMR: In the ¹H-NMR spectrum of poly(this compound), the signals corresponding to the vinyl protons of the monomer (typically found between 5.5 and 6.5 ppm) are absent, confirming polymerization. The spectrum of the polymer shows broad signals characteristic of polymeric structures. The aromatic protons on the salicylic acid ring appear in the region of approximately 6.8-8.0 ppm. researchgate.netresearchgate.net The amide proton (N-H) signal is usually observed as a broad peak between 8.5 and 10.0 ppm. The protons of the polymer backbone and the methyl (CH₃) group from the methacryloyl unit appear as broad multiplets in the aliphatic region, typically between 1.0 and 2.5 ppm. youtube.com The acidic protons (O-H) from the carboxylic acid and phenolic groups are often broad and may exchange with deuterium (B1214612) in solvents like DMSO-d₆, leading to their disappearance or shifting.

¹³C-NMR: The ¹³C-NMR spectrum provides further structural confirmation. The carbonyl carbons of the carboxylic acid and amide groups are found in the downfield region, typically between 165 and 180 ppm. researchgate.netnih.gov The carbons of the aromatic ring resonate in the 110-150 ppm range. researchgate.net The aliphatic carbons of the polymer backbone and the methyl group appear in the upfield region, generally between 15 and 50 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, respectively. This allows for unambiguous assignment of all signals in the ¹H and ¹³C spectra, providing definitive proof of the polymer's structure. farmaceut.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Poly(this compound) in DMSO-d₆

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Ar-H) 6.8 - 8.0 110 - 150
Amide Proton (N-H) 8.5 - 10.0 N/A
Polymer Backbone (CH, CH₂) 1.5 - 2.5 (broad) 35 - 50
Methyl Protons (CH₃) 1.0 - 1.5 (broad) 15 - 25
Amide Carbonyl (C=O) N/A 165 - 175

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the polymer. The chromophores in this compound, primarily the substituted benzene (B151609) ring and carbonyl groups, absorb UV light at characteristic wavelengths. In an acidic medium, 5-aminosalicylic acid derivatives typically show absorption maxima (λ_max) around 300-313 nm. nih.govijpbs.com The position of these absorption bands is influenced by the solvent and the pH of the solution due to the presence of acidic and basic functional groups. researchgate.netresearchgate.net The polymerization process is not expected to significantly shift the primary absorption maxima related to the aromatic ring, but changes in the spectral shape can occur due to the altered electronic environment in the polymer chain.

Table 3: Typical UV-Vis Absorption Maxima (λ_max) for this compound Polymers

Solvent/Condition λ_max (nm) Associated Transition
0.1 N HCl ~300 π → π* (Aromatic System)

Molecular Weight and Polydispersity Determination

The physical and mechanical properties of a polymer are highly dependent on its molecular weight and the distribution of chain sizes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of polymers. mtoz-biolabs.comsepscience.com The method separates polymer molecules based on their hydrodynamic volume in solution. sepscience.com A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. mtoz-biolabs.comshimadzu.com

The GPC analysis provides several key parameters:

Number-average molecular weight (Mₙ): The statistical average molecular weight of all polymer chains in the sample. youtube.comresearchgate.net

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain, thus being more sensitive to the presence of high molecular weight chains. researchgate.net

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while synthetic polymers typically have PDI values greater than 1.0. researchgate.net

The choice of solvent (mobile phase), such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is crucial and depends on the solubility of the polymer. shimadzu.commsesupplies.com The system is calibrated using polymer standards of known molecular weights to generate a calibration curve, which is then used to determine the molecular weight of the unknown polymer sample. shimadzu.com

Table 4: Representative GPC Data for a Synthetic Polymer

Parameter Symbol Value
Number-Average Molecular Weight Mₙ 15,000 g/mol
Weight-Average Molecular Weight Mₙ 26,000 g/mol

Note: The values in this table are illustrative for a typical synthetic polymer and would vary based on the specific polymerization conditions for poly(this compound). shimadzu.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental results are compared with the theoretical values calculated from the chemical formula of the polymer's repeating unit. This comparison is crucial for verifying the purity and elemental composition of the synthesized polymer.

The repeating unit of the this compound polymer corresponds to the formula of the monomer, C₁₁H₁₁NO₄. The theoretical elemental composition can be calculated based on its molecular weight (221.21 g/mol ). nih.gov A close agreement between the experimentally determined values and the calculated theoretical percentages provides strong evidence for the correct structure and high purity of the polymer.

Table 5: Elemental Composition of the this compound Repeating Unit (C₁₁H₁₁NO₄)

Element Symbol Atomic Weight ( g/mol ) Theoretical Percentage (%)
Carbon C 12.01 59.73
Hydrogen H 1.01 5.01
Nitrogen N 14.01 6.33

Thermal Behavior Analysis

The thermal stability and phase transition behavior of polymers are critical parameters that dictate their processing conditions and end-use applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to elucidate these properties.

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of polymeric materials. The analysis provides information on the temperatures at which degradation stages occur, the amount of mass lost at each stage, and the quantity of residual char at the end of the experiment. acs.org

For cross-linked polymer networks, TGA reveals a multi-stage degradation process. In a study on cross-linked poly(acrylamide) (CPAam) hydrogels, a material with a comparable network structure, the thermal decomposition was observed in distinct stages when heated under a nitrogen atmosphere. acs.org The initial weight loss, occurring below 150°C, is typically attributed to the evaporation of bound water molecules within the polymer matrix. acs.org Subsequent stages at higher temperatures correspond to the degradation of more stable components, such as the decomposition of polymeric side chains and the main polymer backbone. acs.org For instance, the major decomposition of the CPAam polymer backbone was observed with a peak temperature of around 410-415°C. acs.org The final residual mass at high temperatures (e.g., 600°C) indicates the amount of char formed, which is a measure of the material's thermal resilience. acs.org

The following table presents representative TGA data for a cross-linked hydrogel, illustrating the type of information obtained for a polymer network.

Table 1: Representative TGA Data for Cross-Linked Hydrogel Polymers

Polymer Sample Initial Weight Loss (at 145°C) Major Decomposition Peak (Tpeak) Residual Char (at 600°C)
CPAam₁₀-ILA₁ 12.50% 410°C 28.5%
CPAam₁₀-ILB₁ 11.75% 415°C 23.0%

Data derived from a study on ionic liquid cross-linked poly(acrylamide) hydrogels and is representative of thermal analysis for cross-linked polymer systems. acs.org

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of a polymer. acs.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. acs.org

The glass transition temperature (Tg) is a key characteristic of the amorphous regions of a polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow signal. acs.org In studies of polymers intended for biomedical applications, such as poly(butylene adipate-co-terephthalate) (PBAT), DSC analysis showed a distinct glass transition temperature that could shift upon degradation of the material. acs.org

For polymers containing this compound, DSC is used to characterize their thermal properties. In the analysis of a novel polyanhydride incorporating 5-aminosalicylic acid (5-ASA), DSC was a key characterization method used alongside other spectroscopic techniques. nih.gov The technique is sensitive enough to detect transitions that are crucial for understanding the material's behavior under physiological conditions.

The table below shows sample DSC data for a polymer, indicating the type of thermal transitions that are measured.

Table 2: Example of Thermal Properties Determined by DSC

Polymer Sample Glass Transition Temp. (Tg) Melting Temp. (Tm) Crystallization Temp. (Tc)
Neat Polymer Granules -33.1°C 123.5°C 77.9°C
Polymer Microparticles -32.9°C 121.2°C 78.4°C

Data derived from a study on PBAT microparticles and is representative of thermal transitions measured by DSC. acs.org

Morphological and Microstructural Investigations

The physical form and structure of a polymer at the microscopic level are critical to its function, especially in applications like drug delivery and adhesive systems. Scanning Electron Microscopy (SEM) and particle size analysis are used to visualize and quantify these characteristics.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. In polymer science, SEM is used to examine the shape, size, and surface texture of polymer particles, films, and composites.

For materials containing this compound, particularly in dental applications, SEM is used to characterize the interface between the polymer-based cement and tooth structures like enamel and dentin. nih.gov These investigations reveal the extent of interaction and the formation of an interdiffusion zone rather than a distinct hybrid layer, with thicknesses often below 1 µm. nih.gov The morphology can appear as a homogenous, laminar structure, which is characteristic of certain types of polymer resins. researchgate.net In other applications, such as the formation of hydrogels, freeze-dried samples known as xerogels can be analyzed with SEM to reveal a macroporous internal morphology, which is crucial for properties like swelling and substance absorption. acs.org

The particle size and its distribution are critical parameters for polymeric materials, influencing properties such as dissolution rate, flowability, and the surface area available for interaction. These characteristics are particularly important for polymers designed for drug delivery or as components in multi-material composites.

Methods for preparing polymer particles, such as the oil-in-water solvent evaporation technique, allow for control over the resulting particle size. acs.org For instance, microparticles in the range of 30-70 μm can be produced for specific applications. acs.org The analysis of particle size is often performed using techniques like laser diffraction, which can measure the volume-based size distribution. The results are typically reported as D10, D50, and D90 values, which represent the particle diameters at which 10%, 50% (the median), and 90% of the sample's mass is comprised of smaller particles, respectively. A narrow distribution between D10 and D90 indicates a more uniform particle size.

The following table is an illustrative example of how particle size distribution data for a polymer sample would be presented.

Table 3: Illustrative Particle Size Distribution Data

Parameter Value (µm)
D10 25.5
D50 (Median) 52.1
D90 85.3

This table is a representative example and does not correspond to a specific analysis of this compound polymers.

Functional Properties and Design Principles of N Methacryloyl 5 Aminosalicylic Acid Based Materials

Design Principles for Modulated Chemical Release Systems

The stimuli-responsive properties of N-Methacryloyl-5-aminosalicylic acid-based polymers provide a robust platform for designing advanced chemical release systems. By harnessing the polymer's response to pH and its potential for time-controlled degradation, release profiles can be tailored for specific applications, most notably for targeted delivery to the colon. nih.gov

The principle of pH-dependent release is centered on exploiting the significant pH gradient along the gastrointestinal tract (pH 1-2.5 in the stomach, increasing to pH 6.8-7.4 in the distal ileum and colon). nih.govnih.gov Polymeric systems based on this compound are ideally suited for this purpose. nih.gov

The design involves formulating the polymer into a matrix or coating that is insoluble and non-swollen at the low pH of the stomach. nih.govresearchgate.net This protects the encapsulated chemical from premature release and degradation. As the system transits to the higher pH environment of the intestine, the carboxylic acid groups on the polymer ionize, triggering significant swelling as previously described. mdpi.comnih.gov This swelling opens up the polymer mesh, allowing the entrapped chemical to diffuse out in a controlled manner. researchgate.net The release rate is thus directly linked to the swelling dynamics of the polymer matrix. Studies on various mesalamine (5-ASA) formulations show that pH-sensitive coatings (often based on methacrylic acid copolymers like Eudragit®) effectively prevent drug release at pH below 6.0, with rapid release commencing at pH 6.8 or higher. nih.govresearchgate.net

Table 2: pH-Dependent Release of 5-Aminosalicylic Acid (5-ASA) from Various Formulations This table summarizes findings from different 5-ASA delivery systems to illustrate the principle of pH-dependent release.

Formulation TypeRelease at pH 1.0 - 6.0Release at pH ≥ 6.8Reference Finding
ASACOL MR (pH-dependent coating)No drug released100% release after ~4 hoursThe formulation demonstrated no release at low pH, with release initiated at pH 6.8. nih.gov
Sodium Alginate Matrix (coated)~35% release in 15 hours55% (pH 6.8) and 89% (pH 7.4) release in 15 hoursRelease was significantly higher at the pH levels of the lower intestine and colon. researchgate.net
Chitosan-Carrageenan Hydrogel BeadsMinimal "burst" releaseSustained release over 22 hoursThe system protected the drug from the acidic medium and allowed for controlled release at neutral pH. nih.gov
PMAA/PDMAM IPN HydrogelFollowed Fickian diffusion (low release)Followed sub-diffusion mechanism (higher release)The release profile changed significantly with the pH, indicating pH-controlled release. mdpi.com

A time-dependent release strategy offers an alternative or complementary approach to site-specific delivery. nih.gov This design is based on the relatively reproducible transit time of oral dosage forms through the upper GI tract (typically 3-5 hours). The system is engineered to release its payload only after a predetermined lag time. researchgate.net

For materials based on this compound, this can be achieved by creating a matrix tablet or a coated multiparticulate system. The thickness and composition of the polymer matrix or coating can be adjusted to control the rate of water penetration and swelling. researchgate.net By slowing down these processes, a distinct lag phase can be introduced before the onset of drug release. Often, time-dependent and pH-dependent mechanisms are combined to enhance the reliability of colon-specific targeting. For example, a pH-sensitive polymer can be formulated with other excipients into a dense matrix that erodes or swells slowly, ensuring that significant release only occurs after the system has had sufficient time to reach the colon. nih.govresearchgate.net

Bacterially Triggered Release Mechanisms

The design of drug delivery systems utilizing this compound often incorporates bacterially triggered release mechanisms for targeted delivery to the colon. This strategy is particularly relevant for treating localized conditions of the large intestine, such as inflammatory bowel disease (IBD). The underlying principle involves the exploitation of the unique enzymatic environment of the colon, which is rich in bacterial azoreductases.

Polymers synthesized with an azo-aromatic linkage are designed to remain stable in the upper gastrointestinal tract and release their therapeutic payload, 5-aminosalicylic acid (5-ASA), upon reaching the colon. The effectiveness of this approach is based on the cleavage of the diazo bond by bacterial enzymes, which are present in high concentrations in the colon but absent in the stomach and small intestine. nih.gov This enzymatic action breaks down the polymer backbone, liberating the active drug molecule.

Studies on various polymeric prodrugs of 5-ASA have demonstrated the viability of this mechanism. For instance, the release of 5-ASA from acrylic type polymeric prodrugs is often evaluated in simulated intestinal fluids containing enzymes to measure the chemical degradation expected in the intestinal tract. nih.gov The release profiles indicate that the hydrolytic behavior of these polymers is strongly dependent on factors such as the polymer's swelling capacity, the nature of the comonomer used, and the type of hydrolyzable bond. nih.govresearchgate.net

In vitro experiments using cecal or colonic contents from test animals have confirmed the release of 5-ASA from prodrugs, with no significant release observed in homogenates of the stomach or small intestine. nih.gov This site-specific release is crucial for delivering the drug directly to the site of inflammation, thereby maximizing its therapeutic effect and minimizing systemic side effects. researchgate.net The development of pH-sensitive hydrogels that incorporate this compound further refines this targeted delivery, as these materials are designed to swell and release the drug in the neutral to slightly alkaline environment of the colon. nih.govscispace.com

Polymer System Triggering Mechanism Key Findings Reference
Acrylic Polymers with Azo BondsEnzymatic cleavage of diazo bond by colonic bacteria.Drug release is specific to the colon environment. nih.govnih.gov
pH-sensitive HydrogelsSwelling and hydrolysis in the higher pH of the intestine.Drug release is enhanced in simulated intestinal fluid (pH 7.2) compared to simulated gastric fluid (pH 1.2). nih.govscispace.com
Polymeric Prodrugs (general)Hydrolysis of ester or amide bonds, potentially aided by bacterial enzymes.Release is dependent on polymer hydrophilicity and pH. nih.govresearchgate.net

Interactions and Binding Phenomena

Intermolecular Interactions (e.g., π-Stacking) within Polymeric Systems

The functional properties of polymeric systems based on this compound are significantly influenced by various non-covalent intermolecular interactions. The molecular structure of this monomer, which contains an aromatic ring, a carboxylic acid group, and an amide group, allows for a range of interactions, including hydrogen bonding and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are a predominant force in these polymeric systems. The carboxylic acid groups of the this compound units can form strong hydrogen bonds with other polar groups within the polymer network, such as the amide groups of other monomers or polyethylene (B3416737) glycol (PEG) pendant groups in copolymers. nih.govscispace.comresearchgate.net These interactions are crucial for the formation of stable, pH-sensitive hydrogel networks. For example, in copolymers of methacrylic acid (a related monomer) and PEG monomethacrylate, the formation of hydrogen-bonded complexes between the acid and PEG groups has been observed. nih.govscispace.com The strength and prevalence of these hydrogen bonds can be influenced by the pH of the surrounding environment, which in turn affects the swelling behavior and drug release characteristics of the polymer. researchgate.net

Interaction Type Participating Groups Effect on Polymer System Relevant Studies
Hydrogen BondingCarboxylic acid groups, amide groups, ether groups (in copolymers)Influences hydrogel formation, pH-sensitivity, and swelling behavior. nih.govscispace.comresearchgate.net
π-π StackingAromatic rings of the salicylic (B10762653) acid moietyContributes to polymer chain organization and material stability. nih.gov

Adhesion Mechanisms in Material Composites (e.g., Dental Restoratives)

This compound and its derivatives are utilized as adhesive monomers in dental restorative materials due to their ability to promote bonding between the resin composite and the tooth structure (dentin and enamel). mdpi.comnih.gov The adhesion process is complex, involving a combination of micromechanical interlocking and chemical interactions. mdpi.comuobaghdad.edu.iq

Micromechanical Interlocking: A primary mechanism for adhesion to tooth structure is the formation of a "hybrid layer". mdpi.com In the "etch-and-rinse" technique, the tooth surface is first treated with an acid (e.g., phosphoric acid) to remove the smear layer and demineralize the surface, creating microporosities. uiowa.edu The adhesive primer, containing monomers like this compound, then infiltrates this porous collagen network. Subsequent polymerization of the monomers creates a composite layer of resin and tooth structure, known as the hybrid layer, which provides strong micromechanical retention. mdpi.com

Chemical Interactions: In addition to micromechanical interlocking, chemical bonding contributes to the adhesion at the resin-dentin interface. The acidic functional groups on the adhesive monomers can interact with the components of the tooth. This compound, being a carboxylic acid derivative, can participate in these interactions. Studies on similar adhesive monomers, such as N-methacryloyl glycine, have shown that hydrogen bonds can form between the carboxylic acid and amide groups of the monomer and the collagen of the dentin. nih.gov Furthermore, it is suggested that adhesive monomers can form ionic bonds with the calcium in the hydroxyapatite (B223615) of the tooth structure. uobaghdad.edu.iq The presence of the salicylic acid group in this compound may also play a role in its adhesive properties and biocompatibility. mdpi.comnih.gov Research on N-methacryloyloxy-5-aminosalicylic acid (MASA) indicates that it has good adsorption and adhesion to hard tooth tissues. nih.gov

The combination of these adhesion mechanisms is critical for the long-term clinical success of dental restorations, ensuring a durable bond that can withstand the mechanical and chemical challenges within the oral environment. mdpi.com

Adhesion Mechanism Description Key Components/Interactions Reference
Micromechanical InterlockingInfiltration of resin monomers into the demineralized tooth surface to form a hybrid layer.Hybrid layer, resin tags, microporosities in enamel and dentin. mdpi.comuiowa.edu
Chemical BondingFormation of chemical bonds between the adhesive monomer and the tooth structure.Hydrogen bonding with collagen, ionic bonding with hydroxyapatite. uobaghdad.edu.iqnih.gov
AdsorptionAdsorption of adhesive monomers onto the hard tissues of the tooth.Interaction of functional groups of the monomer with the tooth surface. nih.gov

Computational and Theoretical Studies of N Methacryloyl 5 Aminosalicylic Acid Systems

Molecular Modeling and Simulation of Polymer Conformation

Molecular modeling and simulation are indispensable techniques for exploring the three-dimensional structure and conformational dynamics of polymer chains like poly(MASA). These computational methods, which often employ molecular mechanics force fields, can predict how a polymer chain will fold and behave in various environments.

Detailed research findings indicate that simulations can be used to:

Predict Equilibrium Conformation: Determine the most energetically favorable shapes (conformations) of the poly(MASA) chain in different solvents or in a solid state.

Analyze Polymer Dynamics: Study the movement and flexibility of the polymer chain over time, which influences material properties like viscosity and elasticity.

Investigate Environmental Responses: Computational simulation studies can model how the polymer's conformation changes in response to external stimuli such as pH and temperature. mdpi.com For a polymer like poly(MASA), which contains acidic (carboxylic acid) and basic (amide) groups, its folding pattern is expected to be highly dependent on the pH of the surrounding medium.

These conformational analyses are vital for designing materials with specific physical properties and for understanding how the polymer will interact with biological systems.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to perform detailed analyses of the electronic structure of the MASA monomer, which is fundamental to understanding its chemical behavior. mdpi.comsciepub.com These calculations provide insights into how the molecule will participate in chemical reactions, including polymerization.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is essential for understanding intermolecular interactions.

Reactivity Descriptors: Concepts derived from DFT, such as electronegativity and chemical hardness, can be calculated to quantify the reactivity of the MASA monomer. mdpi.comresearchgate.net

Table 1: Application of Quantum Chemical Methods to MASA

Computational Method Studied Property Significance for MASA
Density Functional Theory (DFT) Electronic Structure (HOMO/LUMO) Predicts polymerization reactivity and interaction sites. sciepub.com
Time-Dependent DFT (TD-DFT) Electronic Excitation Energies Helps interpret UV-Visible absorption spectra.
Charge Sensitivity Analysis Reactivity Descriptors Quantifies chemical hardness and electronegativity. mdpi.com

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is crucial for the structural elucidation of newly synthesized molecules and polymers. nih.gov Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govresearchgate.net By modeling the magnetic environment of each atom in the MASA molecule, its ¹H and ¹³C NMR spectra can be simulated.

These predicted spectra serve several purposes:

Structural Verification: Comparing calculated chemical shifts with experimental data helps confirm the synthesized chemical structure.

Signal Assignment: Predicted shifts can resolve ambiguities in experimental spectra by assigning specific resonance signals to the correct atoms in the molecule.

An early study on MASA investigated changes in NMR chemical shifts to understand its interaction with other molecules. nih.gov

Below is a table of representative ¹H NMR chemical shifts for MASA, as would be predicted by computational methods based on the molecule's functional groups.

Table 2: Representative Predicted ¹H NMR Chemical Shifts for N-Methacryloyl-5-aminosalicylic acid

Proton Environment Functional Group Predicted Chemical Shift (δ, ppm)
Aromatic Protons Protons on the salicylic (B10762653) acid ring 7.0 - 8.0
Amide Proton -NH-C=O 9.5 - 10.0
Carboxylic Acid Proton -COOH 11.0 - 12.0
Vinylic Protons =CH₂ of the methacryloyl group 5.5 - 6.0
Methyl Protons -CH₃ of the methacryloyl group 1.9 - 2.1

Note: These are typical, representative values. Actual calculated and experimental values can vary based on the specific computational model and experimental conditions (e.g., solvent).

Mechanistic Insights into Polymer Degradation and Release

For polymers designed for applications like drug delivery, understanding the degradation mechanism is critical. Computational models can provide a step-by-step view of the chemical reactions that lead to polymer breakdown and the release of encapsulated or conjugated molecules. mdpi.com In the case of poly(MASA), the primary therapeutic component is 5-aminosalicylic acid (5-ASA). nih.gov

The key degradation pathway for poly(MASA) is the hydrolysis of the amide bond that links the 5-ASA moiety to the polymer backbone. Theoretical studies can model this process by:

Simulating the Reaction Pathway: Modeling the approach of a water molecule and its attack on the amide bond.

Calculating Activation Energies: Determining the energy barrier for the hydrolysis reaction, which provides an estimate of the degradation rate.

Investigating pH Effects: Simulating how the reaction is catalyzed under acidic or basic conditions, which is relevant for polymers that travel through the gastrointestinal tract.

Furthermore, understanding the subsequent stability and degradation of the released 5-ASA is also important, as studies have investigated its decomposition pathways, primarily through oxidation. nih.gov This comprehensive computational approach, from polymer degradation to the fate of the released molecule, is essential for designing effective delivery systems. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
5-aminosalicylic acid

Future Research Directions and Emerging Applications

Development of Novel Polymerization Techniques and Initiators

The synthesis of polymers from MA-5-ASA has traditionally relied on conventional free radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN). nih.govresearchgate.net While effective, these methods offer limited control over polymer architecture, molecular weight distribution, and chain-end functionality. Future research is increasingly directed towards the adoption of controlled/living radical polymerization (CRP) techniques.

Controlled/Living Radical Polymerization (CRP): Methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are at the forefront of this evolution. These techniques will allow for the precise synthesis of poly(MA-5-ASA)-based polymers with well-defined architectures, including:

Block Copolymers: Creating amphiphilic block copolymers that can self-assemble into micelles or other nanostructures.

Graft Copolymers: Grafting poly(MA-5-ASA) onto other polymer backbones, such as polysaccharides, to combine the properties of both materials. nih.gov

Star Polymers: Producing multi-armed polymers with a high density of functional groups.

The development of novel initiators is also a critical research avenue. This includes photoinitiators for light-induced polymerization, redox initiators for polymerization under mild, aqueous conditions, and macroinitiators that allow for the growth of poly(MA-5-ASA) chains from a pre-existing polymer. Research into enzyme-mediated polymerization, using enzymes like laccase, also presents a green and highly specific alternative for synthesizing polymers from phenolic monomers like MA-5-ASA. nih.gov

Polymerization TechniquePotential Advantages for Poly(MA-5-ASA)Research Focus
Free Radical Polymerization Simple, well-established method. researchgate.netOptimization of reaction conditions (solvent, temperature). researchgate.net
Controlled/Living Polymerization (ATRP, RAFT) Precise control over molecular weight, low polydispersity, complex architectures (block, graft). nih.govSynthesis of well-defined block copolymers for self-assembly.
Photo-polymerization Spatial and temporal control of polymerization.Development of biocompatible photoinitiators for in-situ hydrogel formation.
Enzyme-Mediated Polymerization Green synthesis, high specificity, mild reaction conditions. nih.govExploring laccase or peroxidase as catalysts for MA-5-ASA polymerization. nih.gov

Advanced Multi-Stimuli Responsive Polymeric Systems

Polymers derived from MA-5-ASA inherently possess pH-responsive character due to the carboxylic acid and phenolic hydroxyl groups. mdpi.com Future research aims to build upon this by designing sophisticated multi-stimuli responsive systems that can react to a combination of triggers present in specific physiological or pathological environments. nih.govnih.gov

These systems are designed to undergo significant changes in their physicochemical properties, such as swelling, solubility, or drug release, in response to multiple cues. nih.govmdpi.com For instance, combining the pH-sensitivity of MA-5-ASA with a thermo-responsive monomer like N-isopropylacrylamide (NIPAAm) could yield a dual-responsive polymer. nih.gov Such a polymer would remain collapsed at physiological temperature and pH but could be triggered to release its payload in the acidic and slightly elevated temperature environment of a tumor or inflamed tissue. mdpi.com

Other stimuli being explored include:

Redox-responsiveness: Incorporating disulfide bonds into the polymer backbone or side chains, which can be cleaved in the reductive environment of the cytoplasm. nih.gov

Enzyme-responsiveness: Designing polymers with linkages that can be specifically degraded by enzymes overexpressed in target tissues, such as the azoreductases in the colon. mdpi.com

Light-responsiveness: Including photo-cleavable groups that allow for on-demand drug release when exposed to a specific wavelength of light.

The ultimate goal is to create "intelligent" polymers that can navigate complex biological systems and execute a programmed response only when a specific combination of stimuli is encountered, leading to highly targeted therapies. nih.gov

Integration into Multifunctional Biomaterial Platforms

The future of biomaterials lies in multifunctionality, where a single platform can perform multiple roles, such as therapeutic delivery, diagnostics, and tissue regeneration. mdpi.com MA-5-ASA is a prime candidate for integration into such platforms due to its inherent therapeutic potential and polymerizable nature.

Hydrogel Systems: Advanced hydrogels are a major focus. Research is moving beyond simple drug encapsulation to create:

Injectable Hydrogels: Formulations that are liquid at room temperature but form a gel in-situ at body temperature, providing a depot for sustained local drug release. mdpi.com

Conductive Hydrogels: Integrating conductive materials like graphene or carbon nanotubes with poly(MA-5-ASA) hydrogels to modulate cellular behavior through electrical stimulation, potentially enhancing tissue regeneration. mdpi.com

Adhesive Hydrogels: Developing mucoadhesive hydrogels that can strongly adhere to mucosal surfaces, such as the lining of the colon, for prolonged drug delivery. mdpi.com

Surface Coatings: Poly(MA-5-ASA) can be used to functionalize the surfaces of medical implants, such as stents or catheters. These coatings could provide localized, sustained anti-inflammatory action to reduce foreign body response and improve biocompatibility.

Theranostic Platforms: Another emerging area is the development of theranostic (therapy + diagnostic) systems. This involves combining poly(MA-5-ASA) with imaging agents (e.g., quantum dots, magnetic nanoparticles). Such a platform could simultaneously deliver the therapeutic 5-ASA while allowing for real-time monitoring of the material's location and drug release via techniques like MRI or fluorescence imaging. nih.gov

Micro- and Nanostructured Polymeric Architectures

Controlling the architecture of poly(MA-5-ASA) at the micro- and nanoscale is crucial for optimizing its performance in biomedical applications. Future research will heavily focus on fabricating precisely engineered structures to enhance drug delivery and cellular interactions.

Nanoparticles and Micelles: Through techniques like self-assembly of block copolymers or nanoprecipitation, poly(MA-5-ASA) can be formulated into nanoparticles. mdpi.com These nanocarriers can:

Improve the solubility and stability of hydrophobic drugs.

Passively target tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Be surface-functionalized with ligands for active targeting of specific cell receptors.

Polymeric Films and Fibers: Electrospinning is a versatile technique that can be used to produce non-woven mats of poly(MA-5-ASA) micro- or nanofibers. These fibrous scaffolds have a high surface-area-to-volume ratio, making them ideal for applications in:

Wound Dressings: Providing a sustained release of 5-ASA to modulate inflammation and promote healing in chronic wounds. nih.gov

Tissue Engineering: Serving as scaffolds that mimic the extracellular matrix (ECM) to support cell growth and tissue regeneration. mdpi.com

Micro-patterning: Techniques like photolithography and soft lithography can be used to create micro-patterned surfaces coated with poly(MA-5-ASA). These patterns can be used to control cell adhesion, migration, and differentiation, providing a powerful tool for fundamental cell biology studies and for engineering complex tissue structures.

Architectural PlatformKey FeaturesEmerging Applications
Nanoparticles/Micelles High surface area, potential for targeted delivery. mdpi.comSystemic delivery of anti-inflammatory or anti-cancer drugs.
Electrospun Nanofibers Mimics extracellular matrix, high porosity. mdpi.comAdvanced wound dressings, tissue engineering scaffolds. nih.gov
Injectable Hydrogels In-situ gelation, localized depot formation. mdpi.comSustained local drug delivery for arthritis or post-surgical inflammation.
Surface Coatings Modifies surface properties of implants.Anti-inflammatory coatings for medical devices.

Sustainable Synthesis and Polymerization Methodologies

In line with the global push for green chemistry, future research on MA-5-ASA will also prioritize the development of sustainable and environmentally friendly synthetic and polymerization processes.

Greener Synthesis of Monomers: The synthesis of MA-5-ASA itself involves the reaction of 5-aminosalicylic acid with methacryloyl chloride. Future work will explore greener alternatives to traditional acylation methods, such as:

Using less hazardous acylating agents.

Employing enzymatic catalysis (e.g., using lipases) for the acylation step, which can offer high selectivity and avoid harsh chemical reagents.

Developing one-pot synthesis procedures to reduce solvent usage and waste generation. researchgate.net

Sustainable Polymerization Conditions: The focus will shift away from organic solvents towards more benign reaction media.

Aqueous Polymerization: Performing polymerization in water is the most desirable green approach. This is particularly relevant for MA-5-ASA, which has some water solubility, especially at adjusted pH.

Supercritical Fluids: Using supercritical carbon dioxide (scCO2) as a solvent is another promising alternative, as it is non-toxic, non-flammable, and easily removed after the reaction.

Enzyme-Catalyzed Polymerization: As mentioned earlier, using enzymes like laccase or peroxidase to initiate polymerization avoids the need for potentially toxic metal catalysts or radical initiators. nih.gov This approach is particularly attractive for a phenolic compound like MA-5-ASA. nih.gov

By focusing on these sustainable methodologies, the lifecycle environmental impact of producing and utilizing poly(MA-5-ASA)-based materials can be significantly reduced, making them more viable for large-scale clinical and commercial applications.

Q & A

Basic: How is N-Methacryloyl-5-aminosalicylic acid synthesized, and what analytical techniques confirm its structural integrity?

This compound is synthesized via a two-step process: (1) Protection of the amine group in 5-aminosalicylic acid (5-ASA) using a methacryloyl chloride derivative under inert conditions, followed by (2) purification via recrystallization or column chromatography. Key characterization methods include:

  • ¹H/¹³C NMR to verify methacryloyl group incorporation and aromatic proton environments .
  • FT-IR spectroscopy to confirm carbonyl (C=O) stretching bands (~1700 cm⁻¹) and amine conjugation .
  • HPLC (C18 column, 17.5 mmol/L acetic acid:acetonitrile = 85:15 mobile phase) to assess purity (>98%) and monitor degradation products .

Advanced: What role does 5-NMSA play in resin-based dental materials, and how can copolymerization efficiency be optimized?

5-NMSA enhances dentin adhesion by forming covalent bonds with collagen via its salicylate moiety while participating in free-radical polymerization with co-monomers like 10-MDP and HEMA . To optimize copolymerization:

  • Use differential scanning calorimetry (DSC) to determine reactivity ratios (e.g., with TEGDMA) and identify ideal initiator concentrations (e.g., 0.5–1.0 wt% camphorquinone).
  • Employ ESEM to evaluate resin-dentin interface integrity post-polymerization, focusing on hybrid layer formation and nanoleakage .

Basic: What validated HPLC methods are suitable for quantifying 5-NMSA in experimental formulations?

A validated reverse-phase HPLC method includes:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15) at 0.2 mL/min .
  • Detection : UV at 300 nm (λmax for salicylate derivatives).
  • Validation : Linear range 0.1–50 µg/mL (R² > 0.999), intraday precision RSD < 2%, recovery >95% .

Advanced: How can 5-NMSA be integrated into controlled drug delivery systems for inflammatory bowel disease (IBD)?

5-NMSA’s methacrylate group enables copolymerization with pH-responsive polymers (e.g., poly(HEMA-co-AAc)) for colon-targeted 5-ASA release:

  • In vitro release testing : Use USP Type II dissolution apparatus with simulated colonic fluid (pH 7.4, 0.1% w/v pancreatin) to model drug release kinetics .
  • Swelling studies : Monitor hydrogel matrix expansion in varying pH buffers to assess stimuli-responsive behavior.

Basic: What safety protocols are critical when handling 5-NMSA in laboratories?

  • PPE : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid methacryloyl chloride vapors.
  • Disposal : Neutralize waste with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can molecular interactions between 5-NMSA and dentin collagen be mechanistically studied?

  • FT-IR mapping : Identify hydrogen bonding between 5-NMSA’s carboxyl groups and collagen’s amide I/II bands .
  • Molecular dynamics simulations : Model adsorption energy and binding conformations of 5-NMSA on collagen fibrils.
  • Microtensile bond strength testing : Compare adhesive strength of 5-NMSA-containing resins vs. controls under cyclic loading .

Basic: What factors influence 5-NMSA stability during storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent UV-induced degradation.
  • Humidity : Use desiccants to avoid hydrolysis of the methacryloyl group.
  • Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free 5-ASA) .

Advanced: How does 5-NMSA’s structure affect its reactivity in copolymer systems?

The electron-withdrawing methacryloyl group reduces 5-NMSA’s electron density, slowing propagation rates in free-radical polymerization. Strategies include:

  • Reactivity ratio determination : Use the Mayo-Lewis equation with monomer feed ratios (e.g., 5-NMSA:HEMA = 1:4) to optimize conversion .
  • Real-time FT-IR : Track methacrylate C=C bond consumption (616 cm⁻¹ peak) during photopolymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.